2-Ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide, also known by its CAS number 852155-18-1, is a compound that belongs to the class of benzamide derivatives. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of histone deacetylase, which plays a critical role in gene expression and cellular functions. The molecular formula of this compound is C20H22N2O3, with a molecular weight of approximately 338.4 g/mol .
The synthesis of 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide typically involves several chemical reactions that can be categorized into the following steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide can be represented using its SMILES notation: CCOc1ccc(cc1)C(=O)N(c1ccccc1)CN1CCCC1=O
. The structure features a benzene ring substituted with an ethoxy group, a phenyl group, and a pyrrolidine derivative linked via a carbonyl group.
The compound may undergo various chemical reactions typical for amides and esters:
These reactions are crucial for modifying the compound's properties or synthesizing analogs for further biological testing.
The mechanism of action for 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide primarily involves its role as a histone deacetylase inhibitor. By inhibiting this enzyme, the compound promotes increased acetylation of histones, leading to altered gene expression profiles that can induce apoptosis in cancer cells or enhance neuronal survival in neurodegenerative conditions .
The physical properties of 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide include:
Chemical properties include stability under normal laboratory conditions but may be sensitive to extreme pH or temperature variations.
This compound has potential applications in several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: